molecular formula C7H5N3O2 B1346416 Imidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 914637-64-2

Imidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No. B1346416
M. Wt: 163.13 g/mol
InChI Key: FUCMHLJTAARKKY-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that is part of a broader class of imidazo[1,2-a]pyrimidine derivatives. These compounds have garnered interest due to their wide range of applications in medicinal chemistry and their potential as therapeutic agents. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure that is often found in compounds with significant biological activities, including anti-inflammatory and antimycobacterial properties 10.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, which are closely related to imidazo[1,2-c]pyrimidine-2-carboxylic acid, has been achieved through various methods. A silver-mediated selective C-H/N-H oxidative cross-coupling/cyclization has been used to construct heteroaromatic imidazo[1,2-a]pyridines, which is a similar process that could potentially be applied to the synthesis of imidazo[1,2-c]pyrimidine-2-carboxylic acid . Additionally, palladium-catalyzed regioselective arylation has been employed for the synthesis of 3-arylimidazo[1,2-a]pyrimidines, which suggests that palladium catalysis could be a viable route for the synthesis of substituted imidazo[1,2-c]pyrimidine derivatives . Moreover, regiospecific synthesis of imidazo[1,2-c]pyrimidine has been reported using a one-pot reaction involving 2-aminopyrimidines and 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-c]pyrimidine-2-carboxylic acid is characterized by the presence of an imidazo[1,2-c]pyrimidine core, which is a bicyclic ring system consisting of fused imidazole and pyrimidine rings. The carboxylic acid functional group at the 2-position introduces additional reactivity and the potential for further functionalization .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives, which share structural similarities with imidazo[1,2-c]pyrimidine-2-carboxylic acid, have been shown to undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon-hydrogen, carbon-carbon, and carbon-nitrogen bond formations . The presence of the carboxylic acid group in imidazo[1,2-c]pyrimidine-2-carboxylic acid would likely influence its reactivity and the types of chemical reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-c]pyrimidine-2-carboxylic acid would be influenced by its heterocyclic structure and the presence of the carboxylic acid group. These properties include solubility, melting point, and acidity, which are important for the compound's behavior in biological systems and its potential as a drug candidate. The trifluoromethylated imidazo[1,2-a]pyrimidines, for example, have been synthesized to explore the impact of fluorination on the physical and chemical properties of these compounds .

Relevant Case Studies

Case studies involving imidazo[1,2-a]pyrimidine derivatives have demonstrated their potential in drug development. For instance, imidazo[1,2-a]pyrimidine-8-carboxamides have been identified as a novel antimycobacterial lead series, with selective inhibitors of Mycobacterium tuberculosis being developed from this class10. Additionally, a series of imidazo[1,2-a]pyrimidine derivatives have been synthesized and shown to possess anti-inflammatory activities with COX-2 selectivity . These studies highlight the therapeutic potential of imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives in treating various diseases.

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compounds

Imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives are recognized for their role in the synthesis of heterocyclic compounds. These derivatives serve as crucial scaffolds for developing molecules with significant biological activities. The versatility of these compounds is demonstrated in their application across various synthetic pathways, offering a broad spectrum of chemical and biological functionalities (Rabia Zeynep Kobak & B. Akkurt, 2022).

Optical Sensors and Biological Applications

Derivatives of imidazo[1,2-c]pyrimidine-2-carboxylic acid have been employed as exquisite sensing materials in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This reflects the compound's significance in both the creation of optical sensors and their broader biological and medicinal applications (Gitanjali Jindal & N. Kaur, 2021).

Unnatural Base Pairs in Synthetic Biology

In synthetic biology, imidazo[1,2-c]pyrimidine derivatives have been explored for the development of unnatural base pairs. These derivatives demonstrate significant promise in expanding the genetic alphabet, contributing to advancements in genetic engineering and biotechnology. The research underlines the compound's utility in creating novel base pairs that offer enhanced stacking ability and shape complementarity, crucial for synthetic biology applications (Noriko Saito-Tarashima & N. Minakawa, 2018).

Medicinal Chemistry

The imidazo[1,2-c]pyrimidine scaffold has been highlighted for its therapeutic potential in medicinal chemistry. It provides a structural basis for the development of bioactive molecules, showcasing broad therapeutic applications. This includes the exploration of imidazo[1,2-c]pyrimidine derivatives for kinase inhibition, illustrating the scaffold's versatility in drug discovery and the quest for novel therapeutic agents (Amanda Garrido et al., 2021).

Catalysis and Organic Synthesis

Imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives also play a vital role in catalysis and organic synthesis. Their unique chemical properties have been utilized in the design of catalysts and synthetic intermediates, contributing to the development of new synthetic methodologies and the efficient synthesis of complex molecules (Dongli Li et al., 2019).

Safety And Hazards

Imidazo[1,2-c]pyrimidine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 4 Oral - Skin Sens. 1 .

Future Directions

Future research could focus on the development of new drugs using Imidazo[1,2-c]pyrimidine-2-carboxylic acid. For instance, one study discusses the development of novel anticancer drugs with a pyrimidine scaffold . Another study suggests the development of new drugs to overcome the problems of antimicrobial resistance .

properties

IUPAC Name

imidazo[1,2-c]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-10-4-8-2-1-6(10)9-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCMHLJTAARKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650366
Record name Imidazo[1,2-c]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-c]pyrimidine-2-carboxylic acid

CAS RN

914637-64-2
Record name Imidazo[1,2-c]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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